2-(3-(Phenylimino)-1-propenyl)phenol
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Overview
Description
2-(3-(Phenylimino)-1-propenyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group.
Preparation Methods
The synthesis of 2-(3-(Phenylimino)-1-propenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification. Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and the use of very strongly basic nucleophilic reagents .
Chemical Reactions Analysis
2-(3-(Phenylimino)-1-propenyl)phenol undergoes various types of chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Acid-Base Reactions: Phenols can react with bases to form phenoxide ions, which are more reactive towards electrophiles.
Scientific Research Applications
2-(3-(Phenylimino)-1-propenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Phenylimino)-1-propenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-(Phenylimino)-1-propenyl)phenol can be compared with other phenolic compounds such as:
Phenol (hydroxybenzene): The simplest phenolic compound, known for its antiseptic and disinfectant properties.
2,4,6-Trinitrophenol (picric acid): A highly nitrated phenol used as an explosive and in chemical synthesis.
Catechin and Epicatechin: Flavan-3-ols found in various fruits and plants, known for their antioxidant properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Properties
CAS No. |
55135-91-6 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(E)-3-phenyliminoprop-1-enyl]phenol |
InChI |
InChI=1S/C15H13NO/c17-15-11-5-4-7-13(15)8-6-12-16-14-9-2-1-3-10-14/h1-12,17H/b8-6+,16-12? |
InChI Key |
OQBDXLLDNVQYKX-ZUQJHFSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C/C=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2O |
Origin of Product |
United States |
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